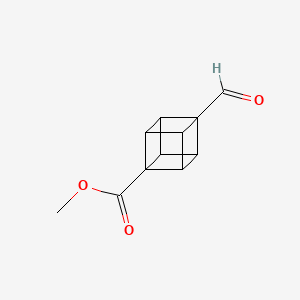

Methyl 4-formylcubane-1-carboxylate

説明

Structure

3D Structure

特性

IUPAC Name |

methyl 4-formylcubane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-14-9(13)11-6-3-7(11)5-8(11)4(6)10(3,5)2-12/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVULKFAPHFCDQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12C3C4C1C5C2C3C45C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methyl 4-formylcubane-1-carboxylate chemical structure and physical properties

Title: Methyl 4-Formylcubane-1-Carboxylate: Structural Dynamics, Synthesis, and Bioisosteric Applications in Drug Discovery

Abstract The integration of rigid, three-dimensional scaffolds into molecular design has fundamentally shifted the paradigm of modern medicinal chemistry. Among these scaffolds, cubanes have emerged as privileged bioisosteres for para-substituted benzenes. Methyl 4-formylcubane-1-carboxylate (CAS: 211635-35-7) serves as a highly versatile, orthogonally functionalized building block. This technical guide provides an in-depth analysis of its physical properties, the mechanistic rationale behind its kinetic stability, and a self-validating experimental protocol for its synthesis[1].

Chemical Structure & Physical Properties

Methyl 4-formylcubane-1-carboxylate features a highly strained, hexahedral carbon skeleton. The molecule is uniquely functionalized at the 1- and 4-positions with a methyl ester and a formyl (aldehyde) group, respectively. This orthogonal functionalization allows researchers to selectively manipulate one terminus without protecting the other, making it an ideal precursor for complex active pharmaceutical ingredients (APIs).

Table 1: Physicochemical Profile of Methyl 4-Formylcubane-1-Carboxylate

| Property | Value / Description |

| IUPAC Name | Methyl 4-formylpentacyclo[4.2.0.0 2,5 .0 3,8 .0 4,7 ]octane-1-carboxylate |

| CAS Number | 211635-35-7[1] |

| Molecular Formula | C₁₁H₁₀O₃ |

| Molecular Weight | 190.20 g/mol [1] |

| SMILES | O=CC12C3C4C1C5C2C3C45C(OC)=O[1] |

| Physical State | Colorless to white solid |

| Storage Conditions | -20°C, stored under an inert atmosphere (Argon/N₂)[2] |

Mechanistic Insights: The Paradox of Cubane Stability

A common misconception in early drug development is that highly strained rings are inherently unstable and unsuitable for biological applications. The cubane core possesses a massive strain energy of approximately 166 kcal/mol due to its 90° C-C-C bond angles. However, it exhibits remarkable kinetic stability [3].

The Causality of Kinetic Stability: The stability of the cubane core is dictated by the Woodward-Hoffmann rules of orbital symmetry. For the cubane cage to undergo thermal decomposition (ring-opening) into cyclooctatetraene, it would require a forbidden concerted [2+2+2] cycloreversion. Because this pathway is symmetry-forbidden, the activation energy barrier for decomposition remains exceptionally high, allowing the molecule to remain stable at temperatures exceeding 200°C.

Furthermore, the C-C bonds in cubane are forced into a geometry that increases the s-character of the exocyclic C-H bonds to roughly 30% (resembling sp² hybridized carbons). This gives the cubane C-H bonds an acidity nearly equal to that of phenyl C-H bonds, perfectly mimicking the electronic properties of a benzene ring while offering a distinct 3D spatial arrangement[3].

Synthesis Workflow & Experimental Protocols

The synthesis of methyl 4-formylcubane-1-carboxylate typically begins with the industrially available dimethyl cubane-1,4-dicarboxylate. The transformation requires a three-step sequence: monohydrolysis, reduction, and selective oxidation[3].

Workflow Visualization

Caption: Synthetic pathway of Methyl 4-formylcubane-1-carboxylate from dimethyl cubane-1,4-dicarboxylate.

Step-by-Step Protocol: Selective Oxidation to the Aldehyde

The final step—converting methyl 4-(hydroxymethyl)cubane-1-carboxylate to the target aldehyde—must be carefully controlled to prevent over-oxidation to the carboxylic acid. Dess-Martin Periodinane (DMP) is the reagent of choice due to its mild nature, high chemoselectivity, and rapid reaction kinetics[4].

Materials:

-

Methyl 4-(hydroxymethyl)cubane-1-carboxylate (1.68 g, 8.74 mmol)

-

Dess-Martin Periodinane (4.08 g, 9.61 mmol, 1.1 equiv)

-

Anhydrous Dichloromethane (DCM, 30 mL)

-

Saturated aqueous NaHCO₃ and saturated aqueous Na₂SO₃ (or Na₂S₂O₃)

Methodology:

-

Preparation: Dissolve 1.68 g of methyl 4-(hydroxymethyl)cubane-1-carboxylate in 30 mL of anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar. Purge the system with inert gas (N₂ or Argon).

-

Oxidation: Add DMP (4.08 g) in a single portion at room temperature (20–25°C).

-

Causality: DMP operates via a hypervalent iodine mechanism, selectively oxidizing the primary alcohol to the aldehyde without the risk of over-oxidation typically seen with harsher oxidants like KMnO₄.

-

-

Reaction Monitoring: Stir the mixture at room temperature for 30 minutes. The reaction is self-validating; complete consumption of the starting material can be verified via TLC or LCMS.

-

Quenching (Critical Step): Add 15 mL of saturated aqueous NaHCO₃ and 15 mL of saturated aqueous Na₂SO₃ directly to the reaction mixture. Stir vigorously for 10 minutes.

-

Causality: Na₂SO₃ acts as a reducing agent to safely quench unreacted DMP and its iodinane byproducts. Simultaneously, NaHCO₃ neutralizes the acetic acid generated during the oxidation, preventing acid-catalyzed degradation or polymerization of the newly formed cubane aldehyde[4].

-

-

Extraction & Isolation: Extract the biphasic mixture with DCM (6 x 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude methyl 4-formylcubane-1-carboxylate as a solid.

Applications in Drug Development: Bioisosteric Replacement

The primary application of methyl 4-formylcubane-1-carboxylate in drug discovery is scaffold hopping . Traditional para-substituted benzene rings often suffer from poor aqueous solubility (due to flat, highly lipophilic crystal packing) and are highly susceptible to Cytochrome P450 (CYP450) mediated aromatic oxidation[3].

By replacing a benzene ring with a cubane core, researchers achieve two critical ADME (Absorption, Distribution, Metabolism, and Excretion) improvements:

-

Enhanced Solubility: The 3D spherical nature of the cubane disrupts the flat pi-stacking of molecules in the solid state, lowering the melting point and significantly improving aqueous solubility.

-

Metabolic Stability: Lacking a pi-electron cloud, the cubane core is entirely resistant to CYP450-mediated epoxidation and subsequent phenolic degradation.

Caption: Logic flow of utilizing cubane derivatives for bioisosteric replacement of benzene rings.

References

- BLD Pharm. (n.d.). 211635-35-7 | Methyl 4-formylcubane-1-carboxylate.

- Chemikart. (n.d.). Methyl 4-formylcubane-1-carboxylate | ChemScene.

- Thieme Connect. (2020). Synthetic Advances in the C–H Activation of Rigid Scaffold Molecules.

- Google Patents. (2023). WO2023083285A1 - Small molecule inhibitors of ubiquitin specific protease 1 (usp1) and uses thereof.

Sources

- 1. 211635-35-7|Methyl 4-formylcubane-1-carboxylate|BLD Pharm [bldpharm.com]

- 2. Methyl 4-formylcubane-1-carboxylate | ChemScene | Chemikart [chemikart.com]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. WO2023083285A1 - Small molecule inhibitors of ubiquitin specific protease 1 (usp1) and uses thereof - Google Patents [patents.google.com]

The Cubane Scaffold as a Benzene Bioisostere: A Mechanistic and Practical Guide Focused on Methyl 4-Formylcubane-1-carboxylate

An In-Depth Technical Guide

Executive Summary

In modern drug discovery, the benzene ring, while ubiquitous, often introduces metabolic liabilities and suboptimal physicochemical properties. The strategic replacement of this aromatic moiety with a suitable bioisostere is a cornerstone of lead optimization. This guide delves into the mechanism of action of cubane as a three-dimensional, saturated bioisostere for benzene, a concept first proposed by Philip Eaton and now validated in numerous contexts.[1] We will use methyl 4-formylcubane-1-carboxylate as a representative model system to explore how the unique geometry and electronic structure of the cubane cage allows it to function as a superior surrogate for a para-substituted benzene ring. This document provides researchers, medicinal chemists, and drug development professionals with the foundational principles, mechanistic insights, and practical experimental workflows required to leverage the cubane scaffold for creating drug candidates with improved pharmacokinetic profiles while retaining biological activity.

Part 1: The Principle of Bioisosterism in Drug Discovery

The Concept of Bioisosterism

The term "bioisostere" was first coined by Harris Friedman in 1951 to describe atoms or molecules that share similar biological activity and fit the broad definition of isosteres—compounds with the same number of atoms and valence electrons.[1][2] In contemporary medicinal chemistry, this concept has evolved into a powerful strategy for molecular modification.[3] The goal is to replace a specific part of a lead compound with a structurally distinct group to address challenges in pharmacodynamics (potency, selectivity) or pharmacokinetics (absorption, distribution, metabolism, excretion - ADME) without disrupting the key interactions responsible for the desired biological effect.[3][4]

The "Benzene Problem": Aromatic Rings as a Double-Edged Sword

The phenyl group is one of the most common structural motifs in approved drugs. Its rigid, planar geometry is excellent for orienting substituents and it can participate in beneficial π-π stacking or hydrophobic interactions with biological targets. However, it also presents significant challenges:

-

Metabolic Liability: The electron-rich nature of the benzene ring makes it a prime substrate for oxidative metabolism by cytochrome P450 (CYP) enzymes, often leading to rapid clearance and the formation of potentially reactive metabolites.

-

Poor Solubility: The flat, hydrophobic character of benzene rings can promote intermolecular π-stacking in the solid state, leading to high crystal lattice energy and consequently, poor aqueous solubility.

-

"Flatland" Chemical Space: An over-reliance on sp2-hybridized aromatic cores limits the exploration of three-dimensional chemical space, which can be crucial for achieving high target selectivity and novel intellectual property.[5]

Saturated Bioisosteres: The Shift to 3D Scaffolds

To overcome these limitations, medicinal chemists have increasingly turned to saturated, rigid scaffolds as benzene bioisosteres. Saturated cages like bicyclo[1.1.1]pentane (BCP) and cubane replace the planar, sp2-carbon framework of benzene with a three-dimensional, sp3-hybridized core.[6][7][8][9][10] This fundamental change in hybridization is the key to improving drug-like properties.[6][11]

Part 2: Cubane as the Ideal Benzene Bioisostere

Among the available saturated scaffolds, cubane is considered the ideal bioisostere for benzene because it provides the closest geometric match.[6][7][8][9][10][12] Its mechanism of action is not based on activating a specific pathway, but rather on how its unique structure and properties allow it to functionally replace a benzene ring within a larger bioactive molecule, leading to a superior overall profile.

Geometric and Electronic Mimicry

The efficacy of cubane as a bioisostere is rooted in its remarkable ability to replicate the spatial arrangement of substituents on a benzene ring. This ensures that the pharmacophoric elements of the drug molecule are presented to the biological target in the correct orientation to maintain binding affinity and potency.

-

Dimensional Similarity: The diagonal width of the cubane cage is exceptionally close to the diameter of a benzene ring.[1]

-

Exit Vector Geometry: The C-C-C bond angles within the cubane cage are constrained to 90°, forcing the exocyclic bonds to orient outwards with precise geometry. This allows 1,4-disubstituted cubanes to mimic para-substituted benzenes, 1,3-disubstituted cubanes to mimic meta-substituted benzenes, and 1,2-disubstituted cubanes to mimic ortho-substituted benzenes with high fidelity.[1][13][14]

| Property | Benzene | Cubane | Rationale for Bioisosterism |

| Hybridization | sp2 | sp3 | Reduces planarity, improves solubility, reduces metabolic susceptibility. |

| Width / Diameter | ~2.79 Å | ~2.72 Å | Near-identical size ensures a good fit in the same binding pocket.[1] |

| Exit Vector Angle (para) | 180° | 180° | Precisely mimics the linear geometry of para-substitution. |

| π-Electrons | Yes (6π) | No | Eliminates π-π stacking interactions and aromatic oxidative metabolism.[5] |

| C-H Bond Strength | ~111 kcal/mol | High | Increased s-character due to strain strengthens C-H bonds, enhancing metabolic stability.[6][11][15] |

The Mechanistic Pillars of the Cubane Core

The replacement of a benzene ring with a cubane core operates through three primary mechanistic advantages that collectively improve the drug's profile.

The cubane cage is a highly rigid scaffold.[6][16] This rigidity ensures that the functional groups attached to it are held in a fixed, predictable orientation. When this orientation matches that of the parent benzene-containing drug, the key interactions with the biological target are preserved, leading to the retention of biological activity.

The extreme 90° bond angles in cubane create significant ring strain.[14] A consequence of this strain is that the carbon-hydrogen (C-H) bonds on the cubane cage have a higher degree of s-character than typical alkane C-H bonds.[11][16] This increased s-character results in stronger, shorter C-H bonds that are significantly more resistant to cleavage by metabolic enzymes like CYPs, a major pathway for drug inactivation.[6][7][11][15]

Replacing a "flat" sp2 system with a 3D sp3 scaffold disrupts the planarity of the molecule. This has two beneficial effects:

-

Increased Solubility: The non-planar structure hinders efficient crystal packing in the solid state, which lowers the lattice energy and often leads to a significant increase in aqueous solubility.[6] Studies on cuba-lumacaftor demonstrated a marked, pH-independent improvement in solubility compared to its benzene-containing parent drug.[6][12]

-

Modulated Lipophilicity: While highly lipophilic, the 3D nature of cubane can alter the way a molecule interacts with both polar and non-polar environments, often leading to a more favorable overall ADME profile.

Expected Outcomes of Bioisosteric Replacement

If methyl 4-formylcubane-1-carboxylate is incorporated into a larger drug molecule in place of its benzene counterpart, we can predict the following changes based on its mechanism of action:

| Parameter | Benzene Analog | Cubane Analog (Expected) | Mechanistic Rationale |

| Binding Affinity (IC50/Ki) | Baseline | Similar | Geometric mimicry preserves key binding interactions. |

| Metabolic Stability (CLint) | High | Low | Stronger C-H bonds and lack of aromaticity resist CYP-mediated oxidation. [6] |

| Aqueous Solubility | Low | High | Increased sp3 character disrupts crystal packing and improves solvation. [6][12] |

Part 4: Experimental Validation Workflow

Validating the bioisosteric mechanism requires a systematic, multi-step approach that compares the properties of the cubane analog directly against its benzene counterpart.

Protocol 1: Synthesis of Methyl 4-Formylcubane-1-carboxylate

While a direct, published synthesis for this exact molecule is not readily available, a plausible route can be designed based on established methods for functionalizing the cubane core, starting from the commercially available dimethyl cubane-1,4-dicarboxylate. [6] Objective: To selectively reduce one methyl ester of dimethyl cubane-1,4-dicarboxylate to an aldehyde.

Materials:

-

Dimethyl cubane-1,4-dicarboxylate

-

Potassium hydroxide (KOH)

-

Methanol (MeOH), Dichloromethane (DCM), Tetrahydrofuran (THF), anhydrous

-

Oxalyl chloride, Dimethyl sulfoxide (DMSO), Triethylamine (Et3N) (for Swern oxidation) or Dess-Martin periodinane

-

Diisobutylaluminium hydride (DIBAL-H)

-

Standard glassware, inert atmosphere setup (Argon/Nitrogen)

Step-by-Step Methodology:

-

Monohydrolysis:

-

Dissolve dimethyl cubane-1,4-dicarboxylate in a 1:1 mixture of THF/MeOH.

-

Add one equivalent of aqueous KOH solution dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LCMS. The choice of a single equivalent of base is critical for achieving mono-hydrolysis over di-hydrolysis.

-

Upon completion, acidify with 1M HCl and extract the mono-acid product with ethyl acetate. Dry and concentrate to yield methyl 4-carboxy-1-cubanecarboxylate.

-

-

Reduction to Alcohol:

-

Dissolve the mono-acid in anhydrous THF under an argon atmosphere and cool to -78 °C.

-

Add a reducing agent such as borane-THF complex (BH3·THF) dropwise. This step selectively reduces the carboxylic acid in the presence of the ester.

-

Quench the reaction carefully with methanol at low temperature, then allow to warm.

-

Perform an aqueous workup and purify by column chromatography to isolate methyl 4-(hydroxymethyl)cubane-1-carboxylate.

-

-

Oxidation to Aldehyde:

-

Dissolve the alcohol in anhydrous DCM under argon.

-

Perform a Swern oxidation or use Dess-Martin periodinane at 0 °C to room temperature. These mild oxidation conditions are chosen to prevent over-oxidation to the carboxylic acid and are compatible with the ester functionality.

-

Quench the reaction and perform an aqueous workup.

-

Purify the crude product via silica gel chromatography to yield the final product, methyl 4-formylcubane-1-carboxylate.

-

Protocol 2: In Vitro Metabolic Stability Assay

Objective: To determine and compare the intrinsic clearance (CLint) of the cubane and benzene analogs in human liver microsomes (HLM).

Materials:

-

Test compounds (cubane and benzene analogs, 10 mM stock in DMSO)

-

Positive control (e.g., Verapamil, a high-clearance compound)

-

Pooled Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., NADPH-A/B)

-

Phosphate buffer (0.1 M, pH 7.4)

-

Acetonitrile (ACN) with internal standard (for protein precipitation and sample analysis)

Step-by-Step Methodology:

-

Preparation:

-

Prepare a 1 µM working solution of each test compound in phosphate buffer.

-

Pre-warm the HLM, buffer, and NADPH system to 37 °C.

-

-

Incubation (Non-P450 Control):

-

In a 96-well plate, combine 50 µL of HLM solution with 440 µL of buffer.

-

Add 10 µL of the 1 µM test compound solution. This is the T=0 sample.

-

Immediately quench the reaction by adding 1 mL of ice-cold ACN with internal standard. This sample serves as the 100% reference point.

-

-

Incubation (P450-dependent):

-

In separate wells, combine HLM and buffer as above. Pre-incubate at 37 °C for 5 minutes.

-

Initiate the metabolic reaction by adding 50 µL of the NADPH regenerating system.

-

Immediately add 10 µL of the 1 µM test compound solution.

-

At specified time points (e.g., 5, 15, 30, 60 minutes), withdraw an aliquot and quench in ice-cold ACN with internal standard.

-

-

Sample Analysis:

-

Centrifuge all quenched samples to precipitate proteins.

-

Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound relative to the internal standard.

-

-

Data Interpretation:

-

Plot the natural log of the percentage of remaining parent compound versus time.

-

The slope of the line (k) is the elimination rate constant.

-

Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

-

Self-Validation: The positive control must show high clearance, confirming the metabolic activity of the HLM and the validity of the assay run. A low CLint for the cubane analog compared to the benzene analog validates the hypothesis of enhanced metabolic stability.

-

References

-

Wiesenfeldt, M.P., et al. (2023). General Access to Cubanes as Benzene Bioisosteres. Nature, 618, 513–518. [Link]

-

Solecki, M. (2025). Cubane as a Bioisostere of Benzene. UGA Chemistry Seminar. [Link]

-

Wiesenfeldt, M.P., et al. (2023). General Access to Cubanes as Benzene Bioisosteres. ResearchGate. [Link]

-

Wiesenfeldt, M.P., et al. (2023). General access to cubanes as benzene bioisosteres. IDEAS/RePEc. [Link]

-

Zhang, Y., et al. (2023). Spectral Analysis on Cuba-Lumacaftor: Cubane as Benzene Bioisosteres of Lumacaftor. ACS Omega. [Link]

-

Li, Y., et al. (2024). Computational Research on Ag(I)-Catalyzed Cubane Rearrangement: Mechanism, Metal and Counteranion Effect, Ligand Engineering, and Post-Transition-State Desymmetrization. The Journal of Organic Chemistry. [Link]

-

Zhang, Y., et al. (2023). Spectral Analysis on Cuba-Lumacaftor: Cubane as Benzene Bioisosteres of Lumacaftor. ACS Publications. [Link]

-

Chalmers, B.A., et al. (2019). The cubane paradigm in bioactive molecule discovery: further scope, limitations and the cyclooctatetraene complement. Organic & Biomolecular Chemistry. [Link]

-

Parker, S.F., et al. (2026). Vibrational Spectroscopy and Computational Studies of Cubane-1,4-Dicarboxylic Acid. MDPI. [Link]

-

Wiesenfeldt, M.P., et al. (2023). Cubanes in medicinal chemistry. ResearchGate. [Link]

-

Reekie, T.A., et al. (2019). Cubanes in Medicinal Chemistry. ResearchGate. [Link]

-

Alabugin, I.V., et al. (2026). Rigid Adamantane and Cubane Scaffolds in Chemical Biology and Medicine. Preprints.org. [Link]

-

Xing, H., et al. (2017). Cyclooctatetraene: A Bioactive Cubane Paradigm Complement. PMC. [Link]

-

Wiesenfeldt, M.P., et al. (2023). General Access to Cubanes as Benzene Bioisosteres. Macmillan Group - Princeton University. [Link]

-

Drug Design Org. (2007). Bioisosterism. [Link]

-

Extance, A. (2023). Cubanes help drugs take the strain. Chemistry World. [Link]

-

Patani, G.A., & LaVoie, E.J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews. [Link]

-

Meanwell, N.A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry. [Link]

-

Zuccotto, F., et al. (2022). Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs as Potential Anthelmintics. MDPI. [Link]

-

Lima, P.C., et al. (2005). Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design. Current Medicinal Chemistry. [Link]

-

Ashida, Y., et al. (2016). Synthesis of Methyl 1-Formylcyclopropanecarboxylate utilizing Ti-Claisen Condensation. Organic Syntheses. [Link]

-

Newton, C.G., et al. (2020). Methyl 4‐methoxy‐1‐cubanecarboxylate (7) as a precursor of anisole bioisosteres. ResearchGate. [Link]

-

Wiesenfeldt, M.P., et al. (2023). General access to cubanes as benzene bioisosteres. University of Bath's research portal. [Link]

-

Wiesenfeldt, M.P., et al. (2023). General access to cubanes as benzene bioisosteres. Princeton University. [Link]

Sources

- 1. Cubane as a Bioisostere of Benzene | Department of Chemistry [chem.uga.edu]

- 2. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]

- 3. lassbio.icb.ufrj.br [lassbio.icb.ufrj.br]

- 4. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. General Access to Cubanes as Benzene Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. General access to cubanes as benzene bioisosteres [ideas.repec.org]

- 9. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 10. collaborate.princeton.edu [collaborate.princeton.edu]

- 11. macmillan.princeton.edu [macmillan.princeton.edu]

- 12. Spectral Analysis on Cuba-Lumacaftor: Cubane as Benzene Bioisosteres of Lumacaftor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Cubanes help drugs take the strain | Feature | Chemistry World [chemistryworld.com]

- 15. researchgate.net [researchgate.net]

- 16. preprints.org [preprints.org]

An In-depth Technical Guide on the 3D Spatial Conformation and Electron Density of Methyl 4-formylcubane-1-carboxylate

Abstract

The unique, highly strained polycyclic hydrocarbon, cubane, and its derivatives have emerged as compelling scaffolds in medicinal chemistry and materials science. Their rigid, three-dimensional structures offer a precise and predictable orientation of appended functional groups, a desirable attribute for designing targeted therapeutics. This technical guide provides a comprehensive, predictive framework for the detailed characterization of a novel cubane derivative, methyl 4-formylcubane-1-carboxylate. We will explore an integrated experimental and computational workflow to elucidate its three-dimensional spatial conformation and electron density distribution. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply advanced characterization techniques to novel chemical entities.

Introduction: The Cubane Scaffold in Modern Drug Discovery

The cubane cage, a synthetic marvel of steric strain and kinetic stability, presents a fascinating platform for the development of novel pharmaceuticals.[1][2] Unlike aromatic rings, which are planar, the cubane moiety is a rigid, globular scaffold that projects its substituents into three-dimensional space in a well-defined manner. This unique geometry can lead to enhanced binding interactions with biological targets. The introduction of functional groups, such as the formyl and carboxylate moieties in methyl 4-formylcubane-1-carboxylate, is hypothesized to provide key pharmacophoric features for protein-ligand interactions. A thorough understanding of the molecule's 3D structure and electronic properties is therefore paramount for any future drug design and development efforts.

This guide will detail the critical experimental and computational methodologies required to achieve a comprehensive understanding of methyl 4-formylcubane-1-carboxylate. We will focus on a synergistic approach, combining the definitive structural information from single-crystal X-ray crystallography with the detailed electronic insights provided by density functional theory (DFT) calculations.

Proposed Synthetic Pathway

While a specific synthesis for methyl 4-formylcubane-1-carboxylate is not yet documented, a plausible route can be extrapolated from established cubane chemistry. A potential starting material is dimethyl 1,4-cubanedicarboxylate, which is a key building block in cubane chemistry.[3] A selective mono-reduction of one of the ester groups to an alcohol, followed by oxidation to the aldehyde, would yield the target molecule.

Caption: A proposed synthetic route to methyl 4-formylcubane-1-carboxylate.

Elucidating the 3D Spatial Conformation: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography is the gold standard for unambiguously determining the three-dimensional structure of a molecule in the solid state.[1] This technique will provide precise bond lengths, bond angles, and the overall conformation of methyl 4-formylcubane-1-carboxylate.

Experimental Protocol: X-ray Crystallography

-

Crystallization:

-

High-purity methyl 4-formylcubane-1-carboxylate is dissolved in a suitable solvent or solvent mixture (e.g., ethyl acetate, hexane, or a mixture thereof).

-

Single crystals are grown using techniques such as slow evaporation, vapor diffusion, or slow cooling of a saturated solution. The choice of solvent and technique is often determined empirically.[1]

-

-

Crystal Mounting and Data Collection:

-

A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

The crystal is placed in an X-ray diffractometer and cooled to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations and improve data quality.[1]

-

The crystal is rotated in a beam of monochromatic X-rays, and the resulting diffraction pattern is recorded on a detector.

-

-

Structure Solution and Refinement:

-

The collected diffraction data are processed to determine the unit cell parameters and space group.

-

The initial crystal structure is solved using direct methods or Patterson methods.

-

The structural model is then refined against the experimental data using least-squares methods to obtain the final, high-resolution crystal structure.

-

Expected Structural Features

Based on known cubane derivatives, the following structural characteristics are anticipated for methyl 4-formylcubane-1-carboxylate:

| Parameter | Expected Value | Rationale |

| C-C bond lengths (cubane) | ~1.57 Å | The highly strained nature of the cubane cage results in elongated C-C bonds compared to typical sp³-sp³ bonds.[4] |

| C-C-C bond angles (cubane) | ~90° | The cubic geometry dictates internal bond angles close to 90°, a significant deviation from the ideal tetrahedral angle of 109.5°.[4] |

| C(cubane)-C(formyl) bond length | ~1.50 Å | Typical single bond length between an sp³ carbon of the cubane and an sp² carbon of the formyl group. |

| C(cubane)-C(ester) bond length | ~1.52 Å | Typical single bond length between an sp³ carbon of the cubane and an sp² carbon of the ester group. |

| Conformation of substituents | To be determined | X-ray crystallography will reveal the preferred orientation of the formyl and methyl carboxylate groups relative to the cubane core and any intermolecular interactions in the crystal lattice. |

digraph "X-ray_Crystallography_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];A[label="Synthesis and Purification"]; B[label="Crystallization"]; C [label="Crystal Selection and Mounting"]; D [label="X-ray Diffraction Data Collection"]; E [label="Structure Solution"]; F [label="Structure Refinement"]; G [label="Final 3D Structure"]; A -> B; B -> C; C -> D; D -> E; E -> F; F -> G;

}

Caption: Workflow for single-crystal X-ray crystallography.

Mapping the Electron Density: A Computational Approach

While X-ray crystallography provides the positions of atomic nuclei, computational chemistry is essential for understanding the distribution of electrons within the molecule. Density Functional Theory (DFT) is a powerful method for calculating the electronic structure and properties of molecules.[5]

Computational Protocol: Density Functional Theory (DFT)

-

Model Building: The starting geometry for the calculation will be the experimentally determined X-ray crystal structure of methyl 4-formylcubane-1-carboxylate.

-

Level of Theory and Basis Set Selection:

-

Functional: A hybrid functional such as B3LYP or a more modern functional like ωB97X-D is recommended for a good balance of accuracy and computational cost.

-

Basis Set: A Pople-style basis set such as 6-311+G(d,p) or a Dunning-style correlation-consistent basis set like cc-pVTZ should be employed to accurately describe the electron distribution.

-

-

Geometry Optimization: The initial geometry from the X-ray data will be optimized in the gas phase to find the minimum energy conformation.

-

Property Calculations: Following optimization, a series of calculations will be performed to analyze the electron density and related properties:

-

Molecular Orbital (MO) Analysis: Visualization of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) will provide insights into the molecule's reactivity.[6]

-

Electrostatic Potential (ESP) Mapping: An ESP map will be generated to visualize the electron-rich and electron-poor regions of the molecule, which is crucial for understanding potential intermolecular interactions.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis will be used to quantify the charge distribution on each atom and to analyze the nature of the chemical bonds.

-

Quantum Theory of Atoms in Molecules (QTAIM): This analysis will be performed on the calculated electron density to characterize the bond paths and identify bond critical points, providing a rigorous definition of the chemical bonds.

-

Predicted Electronic Properties

| Property | Predicted Characteristics | Significance in Drug Design |

| HOMO-LUMO Gap | A relatively large HOMO-LUMO gap is expected due to the saturated nature of the cubane core, indicating high kinetic stability.[6] | A larger gap generally correlates with lower reactivity and greater stability of a drug molecule. |

| Electrostatic Potential | The oxygen atoms of the formyl and ester groups will be regions of negative electrostatic potential (electron-rich), while the cubane protons will be slightly positive (electron-poor). | These regions are likely sites for hydrogen bonding and other electrostatic interactions with a biological target. |

| Atomic Charges | The oxygen atoms will carry significant negative partial charges, while the carbonyl carbons will have positive partial charges. | The charge distribution influences the molecule's polarity, solubility, and its ability to engage in dipole-dipole interactions. |

| Electron Density | The electron density is expected to be highest around the oxygen atoms and within the C-C bonds of the cubane cage, albeit with some delocalization into the carbonyl groups. | The precise distribution of electron density governs the molecule's reactivity and its interaction with its environment. |

digraph "DFT_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#34A853", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];A[label="Input Geometry (from X-ray)"]; B[label="Select Functional and Basis Set"]; C [label="Geometry Optimization"]; D [label="Property Calculations"]; E [label="HOMO/LUMO Analysis", fillcolor="#EA4335"]; F [label="Electrostatic Potential Mapping", fillcolor="#EA4335"]; G [label="NBO/QTAIM Analysis", fillcolor="#EA4335"]; H [label="Electron Density Distribution", fillcolor="#FBBC05", fontcolor="#202124"]; A -> B; B -> C; C -> D; D -> E; D -> F; D -> G; E -> H; F -> H; G -> H;

}

Caption: Workflow for DFT calculations and electron density analysis.

Spectroscopic Characterization

Spectroscopic techniques provide complementary information to confirm the identity and purity of the synthesized methyl 4-formylcubane-1-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Rationale |

| ¹H | ~9.8 - 10.0 | Singlet | The aldehyde proton is highly deshielded. |

| ¹H | ~3.7 - 3.9 | Singlet | The methyl ester protons. |

| ¹H | ~4.0 - 4.5 | Multiplets | The protons on the cubane cage will appear in this region, with their exact shifts and couplings determined by their spatial relationships. |

| ¹³C | ~190 - 200 | Carbonyl | The aldehyde carbonyl carbon. |

| ¹³C | ~170 - 175 | Carbonyl | The ester carbonyl carbon. |

| ¹³C | ~50 - 60 | Methine | The carbons of the cubane cage. |

| ¹³C | ~52 | Methyl | The methyl ester carbon. |

Infrared (IR) Spectroscopy

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (aldehyde) | ~1730 - 1740 | Strong |

| C=O (ester) | ~1720 - 1730 | Strong |

| C-H (aldehyde) | ~2820 and ~2720 | Medium |

| C-O (ester) | ~1250 - 1300 | Strong |

| C-H (cubane) | ~3000 | Medium |

Conclusion

The comprehensive characterization of methyl 4-formylcubane-1-carboxylate requires a multi-faceted approach that integrates synthesis, single-crystal X-ray crystallography, and advanced computational modeling. The methodologies outlined in this guide provide a robust framework for elucidating the precise 3D spatial conformation and the detailed electron density distribution of this novel molecule. The resulting structural and electronic insights will be invaluable for understanding its chemical properties and for guiding its future applications in drug discovery and materials science.

References

- Benchchem. X-ray Crystallographic Analysis of Cuban-1-amine Derivatives: A Comparative Guide.

- Fujita, S. Symmetry-Itemized Enumeration of Cubane Derivatives as Three-Dimensional Entities by the Partial-Cycle-Index Method of the USCI. MATCH Commun.

- Irngartinger, H., & Strack, S. Electron Density Distribution in a 1,2-Difluorinated Cubane Derivative. J. Am. Chem. Soc.1997, 119 (51), 12273–12278.

- Fujita, S. Combinatorial Enumeration of Cubane Derivatives as Three-Dimensional Entities. I. Gross Enumeration by the Proligand Method. MATCH Commun.

-

ResearchGate. Electronic density of states for the cubane molecule ͑ bottom ͒ , the... Available from: [Link]

- Parker, S. F., et al. Vibrational Spectroscopy and Computational Studies of Cubane-1,4-Dicarboxylic Acid. Molecules2021, 26(3), 724.

-

ResearchGate. Investigating cubane formation and effect of co-crystallization agents in oxo-bridged Co complexes using X-ray absorption spectroscopy. Available from: [Link]

- Agapito, F., et al. The Thermochemistry of Cubane 50 Years after Its Synthesis: A High-Level Theoretical Study of Cubane and Its Derivatives. J. Phys. Chem. A2015, 119(11), 2469–2478.

- Fleischer, E. B. X-Ray Structure Determination of Cubane. J. Am. Chem. Soc.1964, 86(18), 3889–3890.

- Agapito, F., et al. The Thermochemistry of Cubane 50 Years after Its Synthesis: A High-Level Theoretical Study of Cubane and Its Derivatives. J. Phys. Chem. A2015, 119(11), 2469-2478.

- Gilardi, R., et al. X-ray structures of cubylcubane and 2-tert-butylcubylcubane: short cage-cage bonds. J. Am. Chem. Soc.1992, 114(23), 8994–9001.

-

High energy derivatives of Cubane. Structure of cubane and solid cubane. Available from: [Link]

- Agapito, F., et al. The Thermochemistry of Cubane 50 Years after Its Synthesis: A High-Level Theoretical Study of Cubane and Its Derivatives. J. Phys. Chem. A2015, 119(11), 2469-2478.

-

ResearchGate. Chemical structures of (a) cubane, (b) vertexane, (c) the vertexane... Available from: [Link]

-

Tohoku University Repository. Vertexane and related molecules: a computational exploration with contemporary quantum chemistry methods. Available from: [Link]

-

Scientific Update. PerFected Cubane. Available from: [Link]

- Williams, C. M., et al. Highly Strained Tertiary sp3 Scaffolds: Synthesis of Functionalized Cubanes and Exploration of Their Reactivity under Pd(II) Catalysis. Organometallics2015, 34(7), 1408–1414.

-

Wikipedia. Cubane-type cluster. Available from: [Link]

- Eremenko, I. L., et al. Cubane derivatives. Russ. Chem. Bull.1994, 43, 621–625.

-

Wikipedia. Cubane. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. High energy derivatives of Cubane [ch.ic.ac.uk]

- 3. scientificupdate.com [scientificupdate.com]

- 4. Vibrational Spectroscopy and Computational Studies of Cubane-1,4-Dicarboxylic Acid [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The Platonic Scaffold: Discovery, Synthesis, and Functionalization of 1,4-Disubstituted Cubanes in Drug Discovery

Executive Summary

For decades, the pharmaceutical industry has relied heavily on flat, sp²-hybridized aromatic rings, particularly benzene, to build drug-like molecules. However, the overreliance on planar structures often leads to poor pharmacokinetic properties, including low aqueous solubility and high metabolic liability. The cubane scaffold—a rigid, highly strained, sp³-hybridized Platonic solid—has emerged as an ideal bioisostere for para-substituted benzenes[1].

This whitepaper provides an in-depth technical analysis of 1,4-disubstituted cubanes, detailing their bioisosteric rationale, scalable synthesis, and the breakthrough cross-coupling methodologies that have unlocked their utility in modern medicinal chemistry.

The Bioisosteric Rationale: Why Cubane?

The concept of replacing a benzene ring with a saturated, three-dimensional scaffold is driven by the "escape from flatland" paradigm. Cubane (C₈H₈) provides the closest geometric match to benzene among all known saturated bioisosteres[1][2]. Specifically, 1,4-disubstituted cubanes mimic the exit vectors of para-substituted benzenes almost perfectly, while offering superior physicochemical properties.

Causality in Scaffold Selection

-

Metabolic Stability: Despite its immense ring strain (~166 kcal/mol), the cubane core is kinetically stable. The high s-character of its C–H bonds (approaching sp² hybridization) imparts exceptional bond strength, rendering it highly resistant to cytochrome P450-mediated oxidative metabolism[1][2].

-

Physicochemical Enhancement: Replacing a flat, lipophilic benzene ring with an sp³-rich cubane significantly lowers the partition coefficient (LogP) and increases aqueous solubility, directly addressing common attrition factors in early-stage drug development[3][4].

Table 1: Comparative Physicochemical Impact (Benzene vs. 1,4-Cubane Bioisosteres)

| Property | para-Substituted Benzene | 1,4-Disubstituted Cubane | Rationale for Shift |

| Geometry (Exit Vector) | 180° (Planar) | 180° (3D Cubic) | Exact spatial mimicry of the para relationship. |

| Hybridization | sp² (Flat) | sp³ (3D) | Increases fraction of sp³ carbons (Fsp³), correlating with clinical success. |

| Lipophilicity (LogP) | Higher | Lower | Disruption of π-π stacking reduces lipophilicity, improving solubility[4]. |

| Metabolic Liability | High (Epoxidation/Hydroxylation) | Low | High C-H bond dissociation energy prevents rapid enzymatic oxidation[1]. |

Early-Stage Synthesis: From Curiosity to Pilot Scale

Philip Eaton's landmark synthesis of cubane in 1964 was a triumph of theoretical organic chemistry, but it was limited to milligram quantities. For cubanes to be viable in drug discovery, scalable access to 1,4-disubstituted precursors—specifically dimethyl 1,4-cubanedicarboxylate—was required[5]. Researchers at CSIRO, led by John Tsanaktsidis, successfully validated Eaton's bioisostere hypothesis by developing a pilot-scale, partially telescoped synthesis[6][7][8].

Protocol 1: Pilot-Scale Synthesis of Dimethyl 1,4-Cubanedicarboxylate

This protocol is adapted from the CSIRO scalable methodology, optimized for multigram to kilogram production[8].

Rationale for Reagent Selection: The synthesis relies on a photochemical[2+2] cycloaddition to construct the caged intermediate, followed by a double Favorskii rearrangement. The Favorskii ring contraction is the only thermodynamically viable pathway to force the highly strained cyclobutane rings into the final cubic geometry.

Step-by-Step Methodology:

-

Preparation of the Enone Precursor: Begin with cyclopentanone and convert it to 2-bromocyclopentadienone ethylene ketal.

-

Diels-Alder Dimerization: Heat the ketal to induce a spontaneous Diels-Alder dimerization, forming the endo-dicyclopentadiene derivative.

-

Photochemical [2+2] Cycloaddition (The Cage Formation):

-

Action: Irradiate the dimer in a flow-cell photoreactor using a mercury vapor lamp (or optimized LED arrays).

-

Causality: The spatial proximity of the double bonds in the endo-dimer allows UV light to drive the [2+2] cycloaddition, forming the crucial bis-ketal cage intermediate.

-

-

Deprotection and Halogenation: Hydrolyze the ketals under acidic conditions to yield the diketone, followed by bromination to install leaving groups adjacent to the carbonyls.

-

Double Favorskii Rearrangement (The Cubane Formation):

-

Action: Reflux the brominated cage in concentrated aqueous sodium hydroxide (NaOH), then esterify with methanol and catalytic sulfuric acid.

-

Causality: The hydroxide ion attacks the carbonyl, and the expulsion of the bromide leaving group forces a ring contraction. Because this occurs twice, the rectangular prism intermediate contracts into the perfect cubic symmetry of 1,4-cubanedicarboxylic acid.

-

-

Purification: Recrystallize the resulting dimethyl 1,4-cubanedicarboxylate from methanol to achieve >99% purity.

Overcoming Functionalization Barriers: The Cross-Coupling Conundrum

The adoption of 1,4-disubstituted cubanes was historically hindered by their incompatibility with standard transition-metal cross-coupling (e.g., Suzuki, Buchwald-Hartwig). Traditional palladium (Pd) catalysts undergo oxidative addition into the cubane system, but their slow reductive elimination allows the strained C–C bonds of the cubane to cleave, resulting in metal-catalyzed valence isomerization (ring-opening)[1][2].

To solve this, the MacMillan group developed a copper-catalyzed photoredox protocol[1][9]. Copper possesses a unique kinetic profile: it undergoes rapid reductive elimination, outcompeting the degradation of the strained cage[1][9].

Protocol 2: Copper-Catalyzed Photoredox Cross-Coupling of Cubanes

This method enables C–N, C–C(sp³), C–C(sp²), and C–CF₃ cross-coupling directly from cubane carboxylic acids[1][2].

Step-by-Step Methodology (Arylation Example):

-

Pre-activation: Convert the 1,4-cubanedicarboxylic acid mono-ester to a redox-active ester (e.g., N-hydroxyphthalimide ester) using DIC and DMAP in dichloromethane.

-

Reaction Setup: In a glovebox, combine the redox-active cubane ester (1.0 equiv), aryl boronic acid (1.5 equiv), Cu(Tc) catalyst (20 mol%), and an iridium-based photoredox catalyst (e.g., Ir(ppy)₃, 1 mol%) in anhydrous solvent (e.g., dioxane/DMF).

-

Photoredox Cycle (Radical Generation):

-

Action: Irradiate the mixture with blue LEDs (450 nm) at room temperature for 12-24 hours.

-

Causality: The excited Ir* catalyst reduces the redox-active ester, triggering decarboxylation to generate a nucleophilic cubyl radical[9].

-

-

Copper Catalysis (Cross-Coupling):

-

Causality: The cubyl radical is rapidly captured by a Cu(II)-aryl species (formed via transmetalation with the boronic acid) to form a highly reactive Cu(III) intermediate. Crucially, Cu(III) undergoes reductive elimination nearly instantaneously, forming the new C–C bond before the cubane cage can isomerize[1].

-

-

Isolation: Quench the reaction, filter through a short pad of silica, and purify via flash chromatography.

Caption: Divergent pathways of Cubane cross-coupling: Cu-photoredox success vs. Pd-catalyzed degradation.

Scaffold Editing: From Cubanes to Cuneanes

While 1,4-disubstituted cubanes are excellent para-benzene bioisosteres, drug discovery also requires meta- and ortho- mimics. Recent advances have demonstrated that 1,4-disubstituted cubanes can undergo silver(I)-catalyzed constitutional isomerization to form cuneanes (specifically 2,6- or 1,3-disubstituted cuneanes)[3][4].

The Mechanistic Rationale of Scaffold Editing

Cuneanes possess C₂v symmetry (unlike the Oh symmetry of cubane) and can exhibit chirality, adding valuable three-dimensional complexity[10][11].

-

Catalyst Selection: Ag(I) salts (such as AgNTf₂) coordinate to the strained C–C bonds of the cubane[3].

-

Regioselectivity: The rearrangement is highly dependent on the electronic character of the substituents. Cubanes with electron-withdrawing groups at the 1,4-positions selectively rearrange into 2,6-disubstituted cuneanes, acting as novel meta- or trans-1,4-cyclohexane bioisosteres[3][4].

Caption: Silver(I)-catalyzed scaffold editing of 1,4-disubstituted cubane into 2,6-disubstituted cuneane.

Conclusion

The transition of 1,4-disubstituted cubanes from academic curiosities to validated, scalable benzene bioisosteres represents a paradigm shift in medicinal chemistry[6][7]. By combining scalable continuous-flow photochemistry for core synthesis[8] with cutting-edge copper-photoredox catalysis for late-stage functionalization[1][9], drug developers can now routinely incorporate these Platonic solids into lead optimization campaigns. As scaffold editing techniques like cuneane rearrangement mature[3][4], the chemical space accessible from the 1,4-cubane core will continue to expand, offering unprecedented tools for escaping flatland.

References

-

Silver(I)-Catalyzed Synthesis of Cuneanes from Cubanes and their Investigation as Isosteres Journal of the American Chemical Society[Link]

-

Recent Progress in Accessing Multi-functionalized Caged Hydrocarbons: En Route to Highly-Functionalized Saturated (Bio)isosteres of Benzene Ring Synthesis (Stuttgart) via ResearchGate[Link]

-

General access to cubanes: ideal bioisosteres of ortho-, meta-, and para-substituted benzenes Nature / ChemRxiv[Link]

-

Validating Eaton's Hypothesis: Cubane as a Benzene Bioisostere Angewandte Chemie International Edition (CSIRO Publications)[Link]

-

Pilot-Scale Production of Dimethyl 1,4-Cubanedicarboxylate Organic Process Research & Development[Link]

-

Cubanes help drugs take the strain Chemistry World[Link]

-

A practical synthesis of 1,3-disubstituted cubane derivatives Chemical Communications[Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. General Access to Cubanes as Benzene Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Silver(I)-Catalyzed Synthesis of Cuneanes from Cubanes and their Investigation as Isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A practical synthesis of 1,3-disubstituted cubane derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC02164E [pubs.rsc.org]

- 6. CSIRO Research Publications Repository [publications.csiro.au]

- 7. Validating Eaton's Hypothesis: Cubane as a Benzene Bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Cubanes help drugs take the strain | Feature | Chemistry World [chemistryworld.com]

- 10. researchgate.net [researchgate.net]

- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

Pharmacophore modeling using methyl 4-formylcubane-1-carboxylate

Escaping Flatland: Pharmacophore Modeling and Synthetic Elaboration Using Methyl 4-formylcubane-1-carboxylate

The overreliance on flat, sp²-hybridized aromatic rings in drug discovery has historically contributed to poor physicochemical properties, including low aqueous solubility and high attrition rates in clinical trials. To "escape from flatland," medicinal chemists increasingly employ rigid, sp³-hybridized bioisosteres[1]. Among these, cubane stands out as the premier bioisostere for benzene. Cubane provides the closest geometric match to benzene, with a diagonal width of 2.72 Å compared to benzene's 2.79 Å, and nearly identical exit vector orientations[2]. Furthermore, the immense ring strain of the cubane cage imparts unusually high s-character to its C–H bonds, resulting in exceptional metabolic stability against cytochrome P450-mediated oxidation[3].

Physicochemical Rationale: Benzene vs. 1,4-Cubane

To effectively replace para-substituted benzenes in a pharmacophore model, 1,4-disubstituted cubanes are required[4]. Methyl 4-formylcubane-1-carboxylate (CAS: 211635-35-7) serves as an ideal, orthogonally protected core scaffold for both in silico modeling and physical synthesis.

The dual functionality of this molecule is the key to its utility:

-

The Formyl Group: Enables immediate elaboration via reductive amination, Wittig olefination, or Grignard addition.

-

The Methyl Ester: Serves as a stable protecting group that can be subsequently hydrolyzed to a carboxylic acid, unlocking advanced decarboxylative cross-coupling chemistries[5].

Unlike benzenes, which rely heavily on π

π stacking within biological targets, 1,4-disubstituted cubanes engage in unique solid-state interactions. These include robust C–H···X hydrogen bonding networks and catemer formation, which must be strategically accounted for during rational drug design[6].Computational Pharmacophore Modeling Workflow

Before committing to the bench, the substitution of a para-benzene ring with methyl 4-formylcubane-1-carboxylate must be validated computationally.

-

Conformational Analysis: Geometry optimization should be performed using Density Functional Theory (DFT). The M06-2X functional with a 6-311+G(d,p) basis set is highly recommended. Causality: This specific functional is parameterized to capture non-covalent interactions and accurately model the extreme strain energy (~166 kcal/mol) of the cubane cage without structural distortion[7].

-

Exit Vector Mapping: Overlay the optimized 1,4-cubane model onto the native para-benzene pharmacophore. The 180° exit vectors of the 1,4-positions should align with a root-mean-square deviation (RMSD) of less than 0.2 Å.

Interaction Profiling: During in silico docking, scoring functions must be adjusted. The algorithm should penalize the loss of π

π interactions while rewarding novel hydrogen-bond networks facilitated by the relatively acidic cubyl protons[6].Quantitative Data Presentation

The following table summarizes the physicochemical advantages of transitioning from a para-benzene scaffold to a 1,4-disubstituted cubane scaffold.

Physicochemical Propertypara-Substituted Benzene1,4-Disubstituted CubaneHybridizationsp² (Planar, 2D)sp³ (Rigid, 3D)Diagonal Width2.79 Å2.72 ÅExit Vector Angle180°180°Primary Non-Covalent Interactions π π stacking, cation- π C–H···X hydrogen bonding, catemersMetabolic Stability (CYP450)Susceptible to epoxidation/hydroxylationHighly resistant (due to high C–H bond strength)Aqueous SolubilityBaselineSignificantly improved (reduced lipophilicity)

Synthetic Application & Experimental Protocol

The synthetic elaboration of methyl 4-formylcubane-1-carboxylate requires careful selection of reagents. Traditional palladium-catalyzed cross-coupling is incompatible with cubanes because the metal undergoes oxidative insertion into the strained C–C bonds, triggering valence isomerization to cyclooctatetraene[8]. To circumvent this, modern protocols utilize copper-catalyzed photoredox decarboxylative coupling, as copper undergoes rapid reductive elimination that outcompetes cage decomposition[3][8].

Protocol: Orthogonal Functionalization via Reductive Amination

This self-validating protocol details the selective functionalization of the formyl group, preserving the ester for downstream cross-coupling.

-

Rationale for Reagent Selection: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over sodium borohydride (NaBH₄) because its steric bulk and electron-withdrawing acetate groups render it a mild reducing agent. It selectively reduces the transient iminium ion without reducing the unreacted aldehyde or the methyl ester, ensuring a clean reaction profile.

-

Step 1: Iminium Formation. In an oven-dried flask under nitrogen, dissolve methyl 4-formylcubane-1-carboxylate (1.0 eq) and the desired secondary amine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.2 M. Add glacial acetic acid (1.0 eq) to catalyze iminium ion formation. Stir at room temperature for 2 hours.

-

Step 2: Selective Reduction. Cool the mixture to 0 °C. Portion-wise, add NaBH(OAc)₃ (1.5 eq). Causality: The low temperature prevents exothermic side reactions and preserves the integrity of the highly strained cubane cage.

-

Step 3: Maturation. Allow the reaction to warm to room temperature and stir for 12 hours. Monitor via TLC. Note: Stain the TLC plates with KMnO₄, as cubanes lack the UV chromophores present in benzenes.

-

Step 4: Quench and Extraction. Quench the reaction with saturated aqueous NaHCO₃ to neutralize the acetic acid and destroy excess reducing agent. Extract with dichloromethane (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Step 5: Downstream Activation. The resulting methyl ester can now be hydrolyzed using LiOH in THF/H₂O to yield the free carboxylic acid. This acid is primed for copper-catalyzed photoredox cross-coupling to install aryl, alkyl, or heteroaryl groups[8].

Mandatory Visualization

Workflow for pharmacophore modeling and synthetic elaboration of 1,4-disubstituted cubanes.

References

-

Wiesenfeldt, M. P., et al. "General Access to Cubanes as Benzene Bioisosteres." Nature, 2023. 3

-

Lin, Y., et al. "Spectral Analysis on Cuba-Lumacaftor: Cubane as Benzene Bioisosteres of Lumacaftor." ACS Omega, 2023. 1

-

University of Georgia Chemistry. "Cubane as a Bioisostere of Benzene." UGA Chemistry, 2025. 2

-

Wiesenfeldt, M. P., et al. "General access to cubanes: ideal bioisosteres of ortho-, meta-, and para-substituted benzenes." ChemRxiv, 2023. 4

-

Flanagan, K. J., et al. "Not Your Usual Bioisostere: Solid State Study of 3D Interactions in Cubanes." Chemistry - A European Journal, 2019. 6

-

Chalmers, B. A., et al. "Cyclooctatetraene: A Bioactive Cubane Paradigm Complement." The University of Queensland eSpace, 2022.7

-

Wiesenfeldt, M. P., et al. "General Access to Cubanes as Benzene Bioisosteres (PMC)." NIH PubMed Central, 2023. 8

-

Reissig, H.-U., et al. "Synthetic Advances in the C–H Activation of Rigid Scaffold Molecules." Thieme Connect, 2020. 5

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Cubane as a Bioisostere of Benzene | Department of Chemistry [chem.uga.edu]

- 3. General Access to Cubanes as Benzene Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 6. tara.tcd.ie [tara.tcd.ie]

- 7. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 8. General Access to Cubanes as Benzene Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Reductive Amination of Methyl 4-Formylcubane-1-Carboxylate in Bioisosteric Drug Design

Introduction: The Cubane Renaissance in Drug Discovery

The pharmaceutical industry's historical reliance on flat, sp²-hybridized aromatic rings often yields drug candidates with suboptimal physicochemical properties, such as poor aqueous solubility and high metabolic clearance. To "escape from flatland," medicinal chemists increasingly employ sp³-rich three-dimensional bioisosteres. Among these, the rigid cubane scaffold has emerged as an exceptional bioisostere for the para-substituted benzene ring. The diagonal distance across the cubane core (2.72 Å) is a near-perfect geometric match for the para-benzene vector (2.79 Å) .

Methyl 4-formylcubane-1-carboxylate is a highly versatile building block for synthesizing 1,4-disubstituted cubane analogs . The formyl group provides a reactive handle for appending diverse amine-bearing pharmacophores via reductive amination, while the methyl ester remains intact for subsequent downstream functionalization (e.g., saponification and amide coupling).

Mechanistic Rationale & Reagent Selection

Reductive amination is the method of choice for constructing cubylmethylamines because it avoids the over-alkylation issues inherent to direct nucleophilic substitution. The reaction proceeds via the condensation of the cubane aldehyde with a primary or secondary amine to form an imine or iminium intermediate, which is subsequently reduced to the corresponding amine.

Causality of Reagent Choice: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the gold-standard reducing agent for this transformation . The electron-withdrawing acetoxy ligands significantly reduce the nucleophilicity of the borohydride compared to standard NaBH₄. This precise modulation of reactivity ensures that STAB selectively reduces the highly electrophilic iminium ion without prematurely reducing the starting methyl 4-formylcubane-1-carboxylate to its corresponding alcohol. Furthermore, STAB is perfectly tolerated by the methyl ester, preventing unwanted ester cleavage.

Reaction Workflow

Workflow of the reductive amination of methyl 4-formylcubane-1-carboxylate.

Experimental Protocol: Self-Validating Reductive Amination

Materials & Reagents

-

Methyl 4-formylcubane-1-carboxylate (1.0 eq)

-

Primary or secondary amine (1.1 - 1.2 eq)

-

Sodium triacetoxyborohydride (STAB) (1.5 eq)

-

Glacial acetic acid (1.0 - 2.0 eq)

-

1,2-Dichloroethane (DCE), anhydrous

Step-by-Step Methodology

Step 1: Imine Formation (Pre-activation) In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve methyl 4-formylcubane-1-carboxylate (1.0 mmol) and the target amine (1.1 mmol) in anhydrous DCE (5.0 mL).

-

Causality: DCE is selected over dichloromethane (DCM) because its higher boiling point allows for mild heating if the condensation is sterically hindered.

Step 2: Acid Catalysis Add glacial acetic acid (1.0 mmol) dropwise to the stirring solution. Stir at room temperature for 1–2 hours.

-

Causality: Acetic acid catalyzes the dehydration step, driving the equilibrium toward the highly electrophilic iminium ion.

Step 3: In-Process Validation (Self-Validating Step) Before adding the reducing agent, withdraw a 10 µL aliquot, dilute in LC-MS grade acetonitrile, and analyze via LC-MS.

-

Validation Metric: The mass of the intermediate imine [M+H-H₂O]⁺ must be the dominant peak. If the unreacted aldehyde peak persists, add 3Å molecular sieves to sequester water and drive the equilibrium forward. Do not proceed to reduction until imine formation is >90% complete.

Step 4: Selective Reduction Cool the reaction mixture to 0 °C using an ice bath. Add STAB (1.5 mmol) portion-wise over 10 minutes. Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 4–12 hours.

-

Causality: Portion-wise addition controls the mild exotherm. STAB selectively targets the iminium ion over the unreacted aldehyde.

Step 5: Reaction Quenching & Workup Quench the reaction by slowly adding saturated aqueous NaHCO₃ (10 mL). Stir vigorously for 15 minutes until gas evolution (CO₂) ceases.

-

Causality: NaHCO₃ neutralizes the acetic acid and decomposes unreacted STAB. Crucially, it basifies the aqueous layer (pH ~8), ensuring the newly formed cubylmethylamine is in its free-base form and partitions exclusively into the organic layer.

Step 6: Extraction & Purification Extract the aqueous layer with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, typically DCM/MeOH gradients).

Quantitative Data Presentation

The choice of reducing agent significantly impacts the yield and purity of the cubane derivative. The table below summarizes optimization data for this specific transformation.

| Reducing Agent | Solvent | Additive | Avg. Yield (%) | Primary Side Product | Mechanistic Rationale / Observation |

| NaBH₄ | MeOH | None | < 20% | Cubylcarbinol | Nucleophilic hydride causes premature reduction of the aldehyde before imine condensation. |

| NaBH₃CN | MeOH | AcOH | 65 - 75% | HCN (Toxic Gas) | Good selectivity, but generates highly toxic hydrogen cyanide gas during acidic workup. |

| NaBH(OAc)₃ | DCE | AcOH | 85 - 95% | Trace Alcohol | Optimal. Acetoxy ligands reduce hydride nucleophilicity, ensuring perfect iminium selectivity safely. |

Downstream Applications in Drug Design

Once the cubylmethylamine derivative is isolated, the sterically protected methyl ester at the C1 position of the cubane core can be strategically unmasked. Standard saponification (using LiOH in THF/H₂O) smoothly converts the ester to the corresponding cubane-1-carboxylic acid. This acid can then be coupled with various anilines or amines using standard amide coupling reagents (e.g., HATU, EDC/HOBt) to generate fully functionalized 1,4-disubstituted cubane drug candidates, successfully mimicking para-substituted benzenes with enhanced metabolic stability.

References

-

Validating Eaton's Hypothesis: Cubane as a Benzene Bioisostere. Angewandte Chemie International Edition (2016). URL:[Link]

-

General access to cubanes as benzene bioisosteres. Nature (2023). URL:[Link]

-

Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry (1996). URL:[Link]

Application Note: NMR Characterization and Synthesis of Methyl 4-Formylcubane-1-Carboxylate

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Structural elucidation via 1 H and 13 C NMR spectroscopy, and validated synthetic protocols for bridgehead-substituted cubanes.

Introduction & Scientific Rationale

The incorporation of saturated, three-dimensional chemical architectures into drug discovery pipelines has gained significant traction as a strategy to combat drug resistance and improve metabolic stability. The cubane scaffold, a highly strained, C(sp 3 )-rich cage, serves as an excellent bioisostere for the planar benzene ring [1]. By replacing aromatic rings with cubane derivatives, researchers can often improve the pharmacokinetic profile of a drug candidate while maintaining its spatial vectorization.

Methyl 4-formylcubane-1-carboxylate is a critical bifunctional building block in this domain. It features two orthogonal reactive handles at the C1 and C4 bridgehead positions: a methyl ester and an aldehyde. These handles enable divergent synthetic pathways, such as asymmetric Strecker syntheses to yield non-proteinogenic amino acids with rigid conformational restraints [2]. However, the extreme ring strain (~166 kcal/mol) and the unique hybridization of the cubane carbon atoms necessitate highly specific synthetic handling and nuanced interpretation of Nuclear Magnetic Resonance (NMR) spectroscopic data.

Spectroscopic Characterization: 1 H and 13 C NMR

The rigid geometry of the cubane cage imparts unusual electronic properties to its substituents and C-H bonds. The internal C-C-C bond angles are compressed to 90°, forcing the exocyclic C-H bonds to adopt a higher s-character (approaching sp 2 hybridization) compared to typical alkanes. This phenomenon significantly deshields the cubane protons, shifting them downfield into the 4.0–4.5 ppm range [3].

Furthermore, the rigid cage facilitates long-range J -coupling (W-coupling) across the framework, which causes the cubane core protons to appear as complex multiplets rather than simple singlets or doublets, despite the apparent symmetry of the molecule.

Quantitative NMR Data Summaries

The following tables summarize the 1 H and 13 C NMR chemical shifts for methyl 4-formylcubane-1-carboxylate, acquired at 400 MHz ( 1 H) and 101 MHz ( 13 C) in CDCl 3 at 27 °C [1][3].

Table 1: 1 H NMR Chemical Shifts

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling / Structural Notes |

| Aldehyde (-CHO) | 9.75 | Singlet (s) | 1H | Highly deshielded due to the carbonyl anisotropic effect. |

| Cubane Core (C-H) | 4.41 – 4.33 | Multiplet (m) | 3H | Deshielded due to high s-character; complex W-coupling. |

| Cubane Core (C-H) | 4.30 – 4.23 | Multiplet (m) | 3H | Deshielded due to high s-character; complex W-coupling. |

| Methoxy (-OCH 3 ) | 3.72 | Singlet (s) | 3H | Standard methyl ester resonance. |

Table 2: 13 C NMR Chemical Shifts (Expected Ranges)

| Signal Assignment | Chemical Shift (δ, ppm) | Carbon Type | Structural Notes |

| Aldehyde Carbonyl | ~198.4 | Quaternary (C=O) | Characteristic of bridgehead aldehydes. |

| Ester Carbonyl | ~171.0 | Quaternary (C=O) | Conjugation is absent due to the aliphatic cage. |

| Cubane Bridgeheads | 55.0 – 60.0 | Quaternary (C) | C1 and C4 carbons attached to electron-withdrawing groups. |

| Methoxy Carbon | ~51.5 | Primary (CH 3 ) | Standard methyl ester carbon. |

| Cubane Core (CH) | 43.0 – 48.0 | Tertiary (CH) | Cubane methine carbons. |

NMR Signal Assignment Logic

Logical assignment of 1H and 13C NMR chemical shifts for the functional groups and cubane core.

Validated Synthetic Protocol

The synthesis of methyl 4-formylcubane-1-carboxylate is typically achieved via the controlled oxidation of its precursor, methyl 4-(hydroxymethyl)cubane-1-carboxylate[1].

Causality of Experimental Choices

Due to the inherent strain of the cubane system, harsh oxidative conditions (e.g., Jones oxidation or refluxing acidic permanganate) can lead to cage cleavage or over-oxidation to the carboxylic acid. Therefore, Dess-Martin Periodinane (DMP) or Swern oxidation are the methods of choice. DMP is particularly favored for its mildness, rapid reaction kinetics at room temperature, and high chemoselectivity for primary alcohols [1][3]. During the workup, sodium thiosulfate is utilized to reduce unreacted hypervalent iodine species, while sodium bicarbonate neutralizes the acetic acid byproduct, preventing acid-catalyzed degradation of the cubane core.

Step-by-Step Methodology (DMP Oxidation)

Reagents Required:

-

Methyl 4-(hydroxymethyl)cubane-1-carboxylate (1.0 equiv, e.g., 0.59 g, 3.07 mmol)

-

Dess-Martin periodinane (1.1 - 1.5 equiv, e.g., 1.43 g, 3.38 mmol)

-

Anhydrous Dichloromethane (DCM) (approx. 10 mL per mmol of substrate)

-

Saturated aqueous NaHCO 3

-

Sodium thiosulfate (Na 2 S 2 O 3 )

-

Diethyl ether (Et 2 O)

Procedure:

-

Preparation: Charge an oven-dried round-bottom flask with methyl 4-(hydroxymethyl)cubane-1-carboxylate (0.59 g, 3.07 mmol) and dissolve in anhydrous DCM (29 mL) under a nitrogen atmosphere.

-

Oxidation: Add Dess-Martin periodinane (1.43 g, 3.38 mmol) portion-wise to the stirred solution at room temperature (approx. 20–25 °C).

-

Reaction Monitoring: Stir the resulting suspension vigorously at room temperature for 30 minutes. The reaction progress can be monitored via TLC (using a 1:1 EtOAc/Heptane solvent system).

-

Quenching: Once complete, dilute the reaction mixture with Et 2 O (20 mL). Pour the mixture into an Erlenmeyer flask containing saturated aqueous NaHCO 3 (20 mL) and solid sodium thiosulfate (3.4 g, 21.5 mmol).

-

Neutralization: Stir the biphasic suspension vigorously for 10–15 minutes until the organic layer becomes clear, indicating the complete reduction of iodine byproducts and neutralization of acetic acid.

-

Extraction: Transfer to a separatory funnel and separate the layers. Wash the organic layer with distilled water (20 mL).

-

Drying & Concentration: Dry the organic phase over anhydrous Na 2 SO 4 , filter, and concentrate under reduced pressure to afford the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, utilizing an elution gradient of 0 to 50% EtOAc in heptane.

-

Yield: Evaporate the pure fractions to dryness to afford methyl 4-formylcubane-1-carboxylate as a colorless solid (typical yield: ~90%) [1].

Synthetic Workflow Diagram

Synthetic workflow for the preparation of methyl 4-formylcubane-1-carboxylate via DMP oxidation.

References

- Supporting Information - AWS (Cardiff University Data)

- Synthetic Advances in the C–H Activation of Rigid Scaffold Molecules Source: Thieme Connect URL

- Source: Cardiff University (ORCA)

Application Note: Methyl 4-Formylcubane-1-Carboxylate in Medicinal Chemistry and Bioisosteric Replacement

Introduction: The Cubane Scaffold in Drug Discovery

The drive to improve the pharmacokinetic (PK) properties of drug candidates has led medicinal chemists to increasingly adopt sp³-hybridized, three-dimensional scaffolds. This strategy, often termed "escaping from flatland," aims to replace planar, sp²-hybridized aromatic rings with rigid aliphatic bioisosteres[1].

First synthesized by Philip Eaton in 1964 and proposed as a benzene bioisostere in 1992, the cubane scaffold has recently seen widespread validation in drug discovery[2]. Cubane is considered the ideal geometric match for a para-substituted benzene ring. The diagonal distance across the cubane skeleton is 2.72 Å, which is remarkably close to the 2.79 Å distance across a benzene ring, ensuring that the exit vectors of substituents are oriented almost identically[2][3].

Furthermore, the extreme ring strain of the cubane system imparts a high degree of s-character to its C–H bonds. This increases bond strength, rendering the scaffold highly resistant to cytochrome P450-mediated oxidative metabolism[1][4].

Pharmacokinetic advantages of replacing benzene with a cubane bioisostere.

Chemical Profile: Methyl 4-Formylcubane-1-Carboxylate

Methyl 4-formylcubane-1-carboxylate (CAS: 211635-35-7) is a highly versatile, bifunctional building block. It features two orthogonally reactive handles at the 1 and 4 positions:

-

The Formyl Group (Aldehyde): Serves as an electrophilic handle for reductive aminations, Wittig olefinations, or Grignard additions.

-

The Methyl Carboxylate (Ester): Serves as a protected carboxylic acid that can be selectively hydrolyzed and subsequently subjected to amide coupling or decarboxylative cross-coupling[5][6].

Orthogonal functionalization workflow for methyl 4-formylcubane-1-carboxylate.

Experimental Protocols & Mechanistic Causality

Protocol A: Reductive Amination of the Formyl Handle

Direct alkylation of amines often leads to uncontrollable over-alkylation. Reductive amination circumvents this by condensing the aldehyde with an amine to form an imine/iminium intermediate, which is subsequently reduced[7].

Causality in Reagent Selection: We utilize Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) rather than Sodium Borohydride (NaBH₄) or Sodium Cyanoborohydride (NaCNBH₃). The electron-withdrawing acetoxy groups on STAB reduce the nucleophilicity of the hydride. Consequently, STAB selectively reduces the protonated iminium ion without reducing the unreacted cubane aldehyde to a hydroxymethyl byproduct[8]. Furthermore, STAB avoids the generation of highly toxic cyanide waste associated with NaCNBH₃[7][8].

Step-by-Step Methodology:

-

Imine Formation: In an oven-dried flask under an inert atmosphere (N₂), dissolve methyl 4-formylcubane-1-carboxylate (1.0 eq) and the desired primary or secondary amine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M concentration).

-

Acid Catalysis (Optional but recommended): If utilizing a weakly nucleophilic amine, add glacial acetic acid (1.0 eq) to facilitate iminium ion formation. Stir at room temperature for 30–60 minutes.

-

Reduction: Portion-wise, add NaBH(OAc)₃ (1.5 eq) to the reaction mixture. Stir at room temperature for 12–16 hours. Monitor the consumption of the aldehyde via TLC (typically 3:1 Hexanes:EtOAc).

-

Quenching (Self-Validating Step): Slowly add saturated aqueous NaHCO₃. Causality: This neutralizes the acetic acid and safely decomposes any unreacted hydride reagent, preventing post-extraction reduction artifacts.

-